molecular formula C11H8ClNO3 B1609278 Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 7545-52-0

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B1609278
CAS No.: 7545-52-0
M. Wt: 237.64 g/mol
InChI Key: HESVUOITGSAKKR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of methyl anthranilate with phosphorus oxychloride (POCl3) to form the intermediate, which is then cyclized to yield the desired quinoline derivative . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • Methyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • Methyl 6-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylate

Uniqueness

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse quinoline derivatives .

Properties

IUPAC Name

methyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESVUOITGSAKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409451
Record name methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7545-52-0
Record name methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl acetylenedicarboxylate (13.5 ml) was added to a solution of 4-chloroaniline (12.76 g) in methanol (150 ml), and the mixture was heated under reflux for 8 hours. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in diphenyl ether (70 ml), and the solution was heated under reflux at 240° C. for 4 hours. After cooling the reaction mixture, a mixed solvent of hexane and diethyl ether was added, and crystals deposited were collected by filtration and washed to obtain the title compound (11.09 g).
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl acetylenedicarboxylate (13.5 mL) was added to a solution of 4-chloroaniline (12.76 g) in methanol (150 mL), and the thus-obtained mixture was heated under reflux for 8 hours. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in diphenyl ether (70 mL), followed by stirring at 240° C. for 4 hours. After the reaction mixture was cooled, a solvent mixture of hexane and diethyl ether was added thereto. The precipitated crystals were collected by filtration, and were washed, to thereby give the title compound (11.09 g).
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 2
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 3
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 4
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 5
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

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